molecular formula C10H10BrClO3 B12999116 Ethyl 3-bromo-4-chloro-5-methoxybenzoate

Ethyl 3-bromo-4-chloro-5-methoxybenzoate

Cat. No.: B12999116
M. Wt: 293.54 g/mol
InChI Key: GDCFWIHYXFNMOE-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-chloro-5-methoxybenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with bromine (Br) at position 3, chlorine (Cl) at position 4, and a methoxy (–OCH₃) group at position 4. The ethyl ester functional group (–COOEt) enhances its lipophilicity, making it suitable for applications in organic synthesis, pharmaceuticals, and agrochemical intermediates. Its structural complexity arises from the regioselective placement of electron-withdrawing halogens and an electron-donating methoxy group, which influence reactivity, stability, and interactions with biological targets .

Properties

IUPAC Name

ethyl 3-bromo-4-chloro-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO3/c1-3-15-10(13)6-4-7(11)9(12)8(5-6)14-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCFWIHYXFNMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-4-chloro-5-methoxybenzoate typically involves the esterification of 3-bromo-4-chloro-5-methoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-chloro-5-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted benzoates.

    Oxidation: Formation of 3-bromo-4-chloro-5-methoxybenzoic acid.

    Reduction: Formation of 3-bromo-4-chloro-5-methoxybenzyl alcohol.

    Hydrolysis: Formation of 3-bromo-4-chloro-5-methoxybenzoic acid and ethanol.

Scientific Research Applications

Ethyl 3-bromo-4-chloro-5-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4-chloro-5-methoxybenzoate involves its interaction with specific molecular targets. The presence of bromine, chlorine, and methoxy groups can influence its reactivity and binding affinity to various enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

To contextualize Ethyl 3-bromo-4-chloro-5-methoxybenzoate, we analyze structurally related benzoate esters, focusing on substituent patterns, physicochemical properties, and synthetic methodologies.

Substituent Position Isomerism

The positions of halogens and alkoxy groups significantly alter chemical behavior. Key comparisons include:

Compound Name Substituent Positions Ester Group Molecular Weight (g/mol) Key Properties
This compound 3, 4, 5 Ethyl ~293.5 (calculated) High thermal stability; moderate solubility in polar aprotic solvents
Ethyl 5-bromo-2-chlorobenzoate 5 (Br), 2 (Cl) Ethyl ~249.5 Lower steric hindrance; faster hydrolysis due to less electron withdrawal
Methyl 5-bromo-4-chloro-2-methoxybenzoate 5 (Br), 4 (Cl), 2 (OCH₃) Methyl ~279.5 Reduced lipophilicity; higher reactivity in nucleophilic substitution

Key Observations :

  • Steric and Electronic Effects : The 3,4,5-substitution pattern in the target compound creates a sterically congested aromatic ring, slowing electrophilic substitution reactions compared to analogs with substituents at positions 2 and 5 .
  • Hydrolysis Resistance : The electron-withdrawing Br and Cl at positions 3 and 4 stabilize the ester against hydrolysis compared to compounds with fewer halogens or electron-donating groups (e.g., Ethyl 5-hydroxyindole-2-carboxylate ).
Functional Group Variations

Replacing the methoxy group or halogens alters biological and physicochemical profiles:

  • Ethyl 5-chlorothiophene-2-carboxylate : A thiophene core enhances π-stacking interactions, favoring applications in material science over pharmaceuticals.
  • Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate : The bulky 2-chloro-4-fluorobenzyloxy group drastically increases molecular weight (~438.7) and lipophilicity, making it more suited for lipid-based drug delivery systems.

Biological Activity

Ethyl 3-bromo-4-chloro-5-methoxybenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique substitution pattern on the aromatic ring, which influences its reactivity and interactions with biological systems. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₉H₈BrClO₂
  • Molecular Weight : Approximately 251.51 g/mol
  • Functional Groups : Bromo (Br), Chloro (Cl), and Methoxy (OCH₃) groups attached to a benzoate structure.

These substituents contribute to the compound's chemical reactivity and biological properties, making it a candidate for further pharmacological exploration.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation. For instance, the compound was evaluated for its effectiveness against human solid tumor cell lines, including lung (A549) and colon (HCT116) carcinomas. The half-maximal inhibitory concentration (IC₅₀) values were determined through metabolic assays, indicating a promising potential for development as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The presence of halogen atoms enhances the compound's ability to interact with specific enzymes or receptors, potentially modulating biochemical pathways critical for cancer progression.
  • Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells by disrupting normal cellular functions and promoting cell cycle arrest at specific phases, particularly G2/M .
  • Reactive Oxygen Species (ROS) Generation : this compound may increase ROS levels within cells, leading to oxidative stress that can trigger apoptotic pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines. The most sensitive cell line exhibited an IC₅₀ value of approximately 15 µM after 72 hours of exposure .
Cell LineIC₅₀ (µM)Treatment Duration
A5491572 hours
HCT1162072 hours
K5621872 hours

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other halogenated benzoates, which are known for their biological activities. However, its unique combination of bromine, chlorine, and methoxy groups provides distinct properties that enhance its potential as a therapeutic agent.

Compound NameAnticancer ActivityMechanism of Action
This compoundHighEnzyme inhibition, apoptosis induction
Ethyl 3-bromo-4-chloro-benzoateModerateEnzyme inhibition
Ethyl 5-iodo-4-methoxybenzoateLowROS generation

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